molecular formula C15H13NO B8555487 5-Ethylphenanthridine-6(5H)-one CAS No. 25491-54-7

5-Ethylphenanthridine-6(5H)-one

Cat. No. B8555487
CAS RN: 25491-54-7
M. Wt: 223.27 g/mol
InChI Key: XNMBMSJUVFSMIW-UHFFFAOYSA-N
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Patent
US03947488

Procedure details

By the use of ethyl iodide rather than methyl iodide, 5-ethyl-6 (5H)phenanthridone was prepared in 97% yield (m.p. 87°-90°).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(I)C.CI.[CH2:6]([N:8]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1=2)C>>[CH3:6][N:8]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C=2C=CC=CC2C2=CC=CC=C2C1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1C=2C=CC=CC2C2=CC=CC=C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.